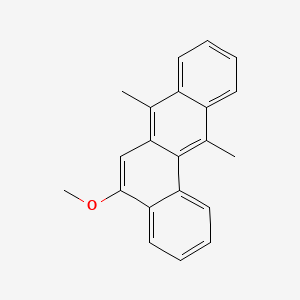
Benz(a)anthracene, 5-methoxy-7,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benz(a)anthracene. This compound is characterized by the presence of methoxy and dimethyl groups at specific positions on the benz(a)anthracene framework. PAHs are known for their complex structures and are often studied for their chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 5-methoxy-7,12-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene derivatives followed by methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- has several scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex organic molecules.
Biology: Investigated for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Used as a reference compound in environmental studies to understand the behavior of PAHs in various ecosystems.
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 5-methoxy-7,12-dimethyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. Key molecular targets include DNA, enzymes involved in DNA repair, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without methoxy and dimethyl substitutions.
7,12-Dimethylbenz(a)anthracene: A closely related compound with dimethyl groups but lacking the methoxy group.
Benzo(a)pyrene: Another PAH with a similar structure but different substitution pattern.
Uniqueness
Benz(a)anthracene, 5-methoxy-7,12-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy and dimethyl groups can alter the compound’s interaction with biological systems and its overall stability.
Properties
CAS No. |
53306-03-9 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-methoxy-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18O/c1-13-15-8-4-5-9-16(15)14(2)21-18-11-7-6-10-17(18)20(22-3)12-19(13)21/h4-12H,1-3H3 |
InChI Key |
YMZXUGHFUTUQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















